molecular formula C9H6ClN3O B045436 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 113934-27-3

1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B045436
CAS No.: 113934-27-3
M. Wt: 207.61 g/mol
InChI Key: QMQRIACXYRMOBZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, also known as 4-chlorophenyl-1H-1,2,3-triazole-4-carbaldehyde and abbreviated as CPT, is a compound of interest in the fields of organic chemistry, biochemistry, and pharmacology. CPT has been studied for its potential applications in drug discovery and development, as well as its potential as a therapeutic agent. CPT has been the subject of a number of studies, and has been found to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities.

Scientific Research Applications

  • This compound is used for its unique protonation on the primary amino-group, as demonstrated in the research by Albert and Taguchi (1973) (Albert & Taguchi, 1973).

  • It is suitable for extracting β-amino acids from an aqueous phase, according to Prokhorova et al. (2010) (Prokhorova et al., 2010).

  • L'abbé et al. (1990) reported that it can be used in the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde (L'abbé et al., 1990).

  • It is involved in reactions leading to novel compounds, such as the work by Sakhno et al. (2011) showing its reaction with pyruvic acid and aldehydes (Sakhno et al., 2011).

  • L'abbé et al. (1991) described its reaction with amines, hydrazines, and hydroxylamine to produce various derivatives (L'abbé et al., 1991).

  • Vikrishchuk et al. (2019) found it effective in synthesizing new heterocyclic compounds with potential pharmaceutical applications (Vikrishchuk et al., 2019).

  • Its derivatives, as studied by Sravanthi and Manju (2015), exhibit high fluorescence quantum yield, indicating potential in fluorescence studies (Sravanthi & Manju, 2015).

  • Srinivas et al. (2017) demonstrated its potential in synthesizing hybrid heterocycles with anticancer properties (Srinivas et al., 2017).

  • Costa et al. (2006) reported that N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes exhibit anti-tubercular activity (Costa et al., 2006).

Properties

IUPAC Name

1-(4-chlorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQRIACXYRMOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372734
Record name 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113934-27-3
Record name 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113934-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime facilitate its coordination to cobalt(III) and what are the structural insights gained from the synthesized complexes?

A1: this compound oxime (HTZ-Cl) possesses two potential coordination sites: the deprotonated oxime oxygen and a nitrogen atom within the triazole ring. This bidentate coordination ability is confirmed by X-ray diffraction analysis of the synthesized cobalt(III) complex 2.CH3OH (1), where L-H represents N,N'-bis(pyridin-2-ylmethyl)ethylenediamine. [] Interestingly, in the analogous complex 2.H2O (2) (L-CH3 = N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)ethylenediamine), isomerism is observed in the solid state. This isomerism arises from the oxime coordinating to the cobalt center through either its oxygen or nitrogen atom. [] This structural flexibility highlights the versatility of HTZ-Cl as a ligand in the development of metal complexes.

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